Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate
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Overview
Description
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.
Methoxylation of the phenyl ring: This can be done using methoxy reagents under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and methoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Affecting biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-3-(4-hydroxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Similar structure with a hydroxy group instead of a methoxy group.
Benzyl (S)-3-(4-chlorophenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Contains a chloro group instead of a methoxy group.
Uniqueness
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H30N2O4 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl (2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C24H30N2O4/c1-26-14-12-20(13-15-26)23(27)25-22(16-18-8-10-21(29-2)11-9-18)24(28)30-17-19-6-4-3-5-7-19/h3-11,20,22H,12-17H2,1-2H3,(H,25,27)/t22-/m0/s1 |
InChI Key |
KIQQMLAHNSAOST-QFIPXVFZSA-N |
Isomeric SMILES |
CN1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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